Product packaging for Cyclopentyl acetate(Cat. No.:CAS No. 933-05-1)

Cyclopentyl acetate

Cat. No.: B3058972
CAS No.: 933-05-1
M. Wt: 128.17 g/mol
InChI Key: YFPCLQKFNXUAAK-UHFFFAOYSA-N
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Description

Significance in Fundamental Organic Synthesis Studies

In the field of fundamental organic synthesis, cyclopentyl acetate (B1210297) and its derivatives are utilized as foundational materials for constructing more elaborate molecules. cymitquimica.comcymitquimica.com The cyclopentyl group itself can act as a building block for artificial carbohydrate receptors, participating in van der Waals interactions with carbohydrate substrates. mdpi.com

Research has also delved into the mechanistic aspects of reactions involving cyclopentyl acetate derivatives. For instance, studies on the solvolysis of related tosylates have been conducted to understand whether such reactions proceed with anchimeric assistance from neighboring groups. iwu.edu In one study, the acetolysis of cyclopentylmethyl tosylate was investigated, revealing the formation of both cyclopentylmethyl acetate and the rearranged product, cyclohexyl acetate, highlighting the carbocation rearrangement pathways. iwu.edu

Furthermore, the reactivity of the acetate group allows for its participation in various transformations. For example, derivatives of this compound have been used in Schmidt-type reactions for the synthesis of bicyclic 2-pyridinones, demonstrating its utility in complex ring-expansion strategies. nih.gov

Table 1: Synthesis of this compound

Reactants Catalyst Conditions Product Reference
Cyclopentanol (B49286), Acetic Acid Sulfuric Acid or Hydrochloric Acid Not specified This compound ontosight.ai

Role as a Key Intermediate in Chemical Research Pathways

This compound and its related structures serve as crucial intermediates in the synthesis of a variety of target molecules, particularly in the pharmaceutical and materials science sectors. ontosight.aibenchchem.com The unique structural features of the cyclopentyl ring make it a valuable precursor for compounds with potential biological activity. benchchem.com

The cyclopentyl group is also integral to the synthesis of carbocyclic nucleoside analogs, which are investigated for their potential antiviral and antitumor activities. clockss.org In one synthetic pathway, the key intermediate 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine was reacted with cyclopentyl bromide to produce regioisomers that are precursors to these analogs. clockss.org

Table 2: Examples of this compound Derivatives as Intermediates

Intermediate Target Compound/Class Research Focus Reference
Ethyl 2-cyclopentyl-2-hydroxyacetate derivatives Anticholinergic Agents Pharmaceutical Synthesis benchchem.com
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)-pyrido[2,3-d]pyrimidin-7(8H)-one Palbociclib Anticancer Drug Synthesis researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B3058972 Cyclopentyl acetate CAS No. 933-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C7H12O2/c1-6(8)9-7-4-2-3-5-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

YFPCLQKFNXUAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(=O)OC1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20239370
Record name Cyclopentyl acetate
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Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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CAS No.

933-05-1
Record name Cycloamyl acetate
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Record name Cyclopentyl acetate
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Record name Cyclopentyl acetate
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Record name Cyclopentyl acetate
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Synthesis Methodologies of Cyclopentyl Acetate

Esterification Reactions

Esterification, the process of forming an ester from an alcohol and an acid, is the cornerstone of cyclopentyl acetate (B1210297) production. The primary reactants involved are cyclopentene (B43876) (as a precursor to cyclopentanol) or cyclopentanol (B49286) itself, and acetic acid.

The direct esterification of cyclopentene with acetic acid is a widely employed industrial method for synthesizing cyclopentyl acetate. google.com This reaction is typically facilitated by an acid catalyst to achieve commercially viable reaction rates and yields. google.com

A significant advancement in the catalytic esterification of cyclopentene is the use of solid acid catalysts, particularly sulfonic acid type cation exchange resins. google.com These resins offer several advantages over traditional liquid acid catalysts, such as sulfuric acid, including reduced corrosivity, easier separation from the reaction mixture, and the potential for catalyst recycling. researchgate.netorganic-chemistry.org

The mechanism involves the protonation of the cyclopentene double bond by the sulfonic acid groups of the resin, forming a carbocation intermediate. This electrophilic intermediate is then attacked by the nucleophilic oxygen of the acetic acid, followed by deprotonation to yield this compound.

Commonly used sulfonic acid type cation exchange resins for this process include D005, D006, and DNW. google.com The efficiency of these catalysts is attributed to their high concentration of acidic sites and their porous structure, which allows for good contact between the reactants and the catalytic sites.

The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing product formation and minimizing side reactions.

Temperature: The reaction is typically conducted at temperatures ranging from 60°C to 80°C. google.com While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted byproducts.

Pressure: The reaction is generally carried out under a pressure of 0.1 MPa to 0.3 MPa. google.com Maintaining an appropriate pressure helps to keep the reactants in the liquid phase and can influence the reaction equilibrium.

Molar Ratios: The molar ratio of cyclopentene to acetic acid is a critical factor. Ratios of 1:1.5 to 1:3 are commonly employed to drive the reaction towards the formation of the ester. google.com

Space Velocity/Residence Time: In continuous flow reactor systems, the space velocity, which is the reciprocal of residence time, is a key parameter. Typical space velocities range from 0.5 h⁻¹ to 2 h⁻¹. google.com Adjusting the space velocity allows for control over the extent of the reaction and the conversion of cyclopentene.

The following table summarizes the optimized reaction conditions for the synthesis of this compound using different sulfonic acid type cation exchange resin catalysts in a fixed-bed reactor, as reported in patent literature.

CatalystMolar Ratio (Cyclopentene:Acetic Acid)Temperature (°C)Pressure (MPa)Space Velocity (h⁻¹)Cyclopentene Conversion (%)This compound Selectivity (%)
D0061:1.5720.30.983.099.4
DNW1:2.5800.3283.099.2

Data sourced from patent CN108821971A google.com

Further optimization can be achieved by employing a combination of a fixed-bed reactor and a catalytic distillation tower. This setup allows for the continuous removal of the product, which shifts the reaction equilibrium towards higher conversion rates. The table below presents data for such a combined system.

Reactor SystemMolar Ratio (Cyclopentene:Acetic Acid)Temperature (°C)Pressure (MPa)Space Velocity (h⁻¹)Overall Cyclopentene Conversion (%)Overall this compound Selectivity (%)
Fixed-Bed + Catalytic Distillation1:1.870 (distillation conversion zone)0.122.594.699.5
Fixed-Bed + Catalytic Distillation1:2.560 (distillation conversion zone)0.1191.799.7
Fixed-Bed + Catalytic Distillation1:1.580 (distillation conversion zone)0.29393.099.5

Data sourced from patent CN108821971A google.com

Enzymatic methods for ester synthesis are gaining increasing attention as they offer a more environmentally friendly alternative to traditional chemical catalysis. These reactions are typically carried out under milder conditions and can exhibit high selectivity, reducing the formation of byproducts. nih.govrsc.org

Lipases are enzymes that catalyze the hydrolysis of fats in vivo, but they can be employed to catalyze esterification and transesterification reactions in non-aqueous or low-water environments. rsc.org The use of lipases for the synthesis of esters like this compound involves the reaction of cyclopentanol with acetic acid or an activated acyl donor, such as vinyl acetate.

The catalytic mechanism of lipases involves a serine residue in the active site that attacks the carbonyl carbon of the carboxylic acid, forming an acyl-enzyme intermediate. This intermediate then reacts with the alcohol (cyclopentanol) to release the ester and regenerate the enzyme. Immobilized lipases are often used to facilitate catalyst recovery and reuse.

Chemoenzymatic cascade processes combine the advantages of both chemical and enzymatic catalysis to create more efficient and sustainable synthetic routes. nih.govresearchgate.netethz.ch In the context of this compound synthesis, a chemoenzymatic cascade could involve the enzymatic production of a precursor that is then chemically converted to the final product, or vice versa.

Enzymatic Esterification and Transesterification Approaches

Alternative Synthetic Routes

Beyond the direct esterification of cyclopentanol with acetic acid, several other synthetic strategies can be employed to produce this compound and related esters. These methods often involve the transformation of different functional groups and the use of specific reagents and catalysts to achieve the desired product.

The Baeyer-Villiger oxidation is a notable reaction that converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group. chemistrysteps.comsigmaaldrich.com When applied to a cyclic ketone like cyclopentanone (B42830), this reaction yields a lactone (a cyclic ester), specifically δ-valerolactone. mdpi.comyoutube.com This reaction is a powerful tool in organic synthesis for creating esters and lactones that might be difficult to synthesize by other means. mdpi.comrsc.org

The mechanism of the Baeyer-Villiger oxidation involves the reaction of a ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst. chemistrysteps.commdpi.com The process begins with the protonation of the ketone's carbonyl oxygen, which is then attacked by the peroxy acid to form a tetrahedral intermediate known as the Criegee intermediate. nrochemistry.comjk-sci.com This is followed by the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen atom, leading to the formation of the ester and a carboxylic acid byproduct. jk-sci.com The regiochemistry of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with more substituted groups generally migrating preferentially. nrochemistry.com

While the direct product of the Baeyer-Villiger oxidation of cyclopentanone is a lactone, this reaction is a key example of an oxidative route to form an ester linkage. To obtain this compound itself from this lactone, a subsequent ring-opening reaction with a suitable reagent would be necessary. Various catalysts, including copper triflate, have been shown to be effective for the Baeyer-Villiger oxidation of cyclopentanone. researchgate.netresearchgate.net

Table 1: Comparison of Oxidants for Baeyer-Villiger Oxidation

Oxidant Typical Catalyst Advantages Disadvantages
m-CPBA Often used without a catalyst or with an acid High reactivity and selectivity Can be explosive, produces a chlorinated byproduct
Hydrogen Peroxide (H₂O₂) Lewis acids (e.g., Sn-zeolite), Brønsted acids Environmentally benign (water is the only byproduct) Less reactive than peroxy acids, requires a catalyst
Peroxyacetic acid Acid catalyst Effective oxidant Can be corrosive and hazardous to handle

This compound can also be synthesized through multi-step reaction sequences that start from readily available precursors like cyclopentene. libretexts.org Multi-step synthesis provides flexibility in constructing the target molecule by allowing for the sequential introduction and modification of functional groups. youtube.com

A plausible multi-step synthesis of this compound could begin with the hydration of cyclopentene to produce cyclopentanol. This can be achieved through methods like oxymercuration-demercuration or hydroboration-oxidation. chemistrysteps.com The resulting cyclopentanol can then be esterified with acetic acid or its derivative to yield this compound.

Alternatively, cyclopentene can be converted into an alkyl halide, such as bromocyclopentane, through hydrobromination. quora.com This alkyl halide can then undergo a nucleophilic substitution reaction with an acetate salt, such as sodium acetate, to form this compound. The choice of specific reactions and reagents in a multi-step synthesis depends on factors like the desired yield, stereochemistry, and the compatibility of functional groups. libretexts.org Designing a multi-step synthesis often involves a retrosynthetic approach, where one works backward from the target molecule to identify suitable starting materials and reaction pathways. libretexts.org

Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. These approaches, guided by the principles of green chemistry, aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. organic-chemistry.orgsolubilityofthings.com

The principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. solubilityofthings.comresolvemass.ca In the context of this compound synthesis, several of these principles can be applied. One key approach is the use of biocatalysts, such as enzymes. Lipases are enzymes that can efficiently catalyze esterification and transesterification reactions under mild conditions. nih.govnih.gov The use of immobilized lipases, for instance from Candida antarctica or Rhizomucor miehei, allows for the synthesis of esters like butyl acetate with high selectivity and easy separation of the catalyst from the reaction mixture. scispace.com This enzymatic approach avoids the need for harsh acid or base catalysts and can often be performed in solvent-free systems or in green solvents. nih.govscielo.br

Another green chemistry principle is maximizing atom economy, which involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. acs.org Direct esterification of cyclopentanol with acetic acid has a high atom economy, as the only byproduct is water.

Furthermore, the use of safer solvents is a crucial aspect of green chemistry. resolvemass.ca Traditional organic solvents are often volatile and toxic. Research into replacing these with greener alternatives like water, supercritical fluids, or ionic liquids is ongoing. nih.gov For ester synthesis, solvent-free reaction conditions are often possible, which significantly reduces the environmental impact of the process. whiterose.ac.uk

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents and catalysts for a variety of chemical reactions, including esterification and transesterification. researchgate.netresearchgate.net DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or a carboxylic acid. acs.org They are generally biodegradable, non-toxic, and inexpensive to prepare. mdpi.com

Acidic DESs, formed by combining a quaternary ammonium salt with a Brønsted acid like p-toluenesulfonic acid, can act as efficient catalysts for esterification reactions. mdpi.comjst.go.jp These DESs can serve as both the solvent and the catalyst, simplifying the reaction setup and workup. researchgate.net For example, a DES composed of p-toluenesulfonic acid and choline chloride has been successfully used as a catalyst for the transesterification of soybean oil to produce biodiesel. jst.go.jp

The catalytic activity of DESs can be tuned by changing the HBA and HBD components and their molar ratio. researchgate.net They have been shown to effectively catalyze the esterification of free fatty acids with alcohols, achieving high conversion rates under relatively mild conditions. repec.org The reusability of DESs is another significant advantage, as they can often be recovered and reused multiple times without a significant loss of activity, which aligns with the principles of sustainable chemistry. researchgate.netrepec.org In the synthesis of this compound, a suitable acidic DES could catalyze the reaction between cyclopentanol and acetic acid, offering a greener alternative to traditional acid catalysts.

Table 2: Examples of Deep Eutectic Solvents Used in Esterification

Hydrogen Bond Acceptor (HBA) Hydrogen Bond Donor (HBD) Molar Ratio (HBA:HBD) Application
Choline chloride Glycerol 1:2 Co-solvent in transesterification
Choline chloride Urea 1:1 Solvent and promoter for starch esterification
Choline chloride Zinc chloride 1:2 Catalyst for synthesis of amides
p-Toluenesulfonic acid Choline chloride 1:3 Catalyst for biodiesel production
Tetrabutylammonium chloride Acetic acid 1:2 Catalyst for esterification of palmitic acid

Reaction Mechanisms and Kinetics of Cyclopentyl Acetate

Reactivity of the Cyclopentyl Moiety and Ester Group in Complex Transformations

Cyclopentyl acetate (B1210297), as an ester, participates in reactions characteristic of this functional group. The cyclopentyl ring, being a saturated carbocycle, generally undergoes reactions typical of alkanes, such as free-radical substitution under harsh conditions, or C-H functionalization catalyzed by transition metals. However, its presence influences the steric and electronic environment around the ester group. In more complex synthetic sequences, the cyclopentyl ring can be a target for functionalization, or its structural features can direct stereoselectivity in reactions involving the ester group or other parts of a larger molecule. For instance, in the synthesis of complex molecules, the cyclopentyl acetate unit might be incorporated to provide a specific cyclic scaffold that influences subsequent reactions acs.org. The inherent strain in five-membered rings can also play a role in certain transformations, potentially favoring ring-opening reactions or influencing the transition states of reactions occurring on or near the ring benchchem.com.

Oxidation and Reduction Reactions

Oxidation Reactions: The cyclopentyl moiety of this compound is a saturated hydrocarbon ring and is generally resistant to mild oxidizing agents. However, under vigorous conditions or with specific catalysts, the C-H bonds of the cyclopentyl ring could be targeted for oxidation, potentially leading to ring functionalization or cleavage. The ester group itself is typically stable to oxidation, though very strong oxidants might affect the alpha-carbons if they are activated. More commonly, the synthesis of this compound involves the oxidation of cyclopentanol (B49286) to cyclopentanone (B42830), followed by further transformations to introduce the acetate group, or the esterification of cyclopentanecarboxylic acid, which itself could be derived from oxidation of a cyclopentyl precursor.

Reduction Reactions: The ester group of this compound can be readily reduced to the corresponding alcohol, cyclopentanol. Common reducing agents for esters include lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). These reactions proceed via a mechanism involving nucleophilic attack of the hydride on the carbonyl carbon, followed by elimination of the alkoxide and further reduction.

Mechanism of Ester Reduction:

Nucleophilic Attack: The hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group (cyclopentoxide in this case, if the ester were reduced to an aldehyde first, or directly to the alcohol after a second hydride attack).

Further Reduction: If the intermediate is an aldehyde, a second hydride attack occurs, leading to the alkoxide of the primary alcohol. Acidic workup then yields the alcohol. For esters, the reduction typically proceeds directly to the alcohol.

A representative reduction using LiAlH₄ would involve: this compound + LiAlH₄ → Cyclopentyl alcohol + Lithium cyclopentoxide (followed by workup)

While the cyclopentyl ring is generally inert to these common ester-reducing agents, more potent reducing systems or specific catalytic hydrogenation conditions might, in principle, lead to ring saturation if unsaturation were present, or in extreme cases, ring opening. However, for simple this compound, the primary reduction target is the ester functionality.

Data Table 1: Ester Reduction of this compound

Reducing AgentSolventTypical ConditionsProduct(s)Notes
LiAlH₄Diethyl ether0 °C to reflux, followed by aqueous workupCyclopentanolHighly reactive, requires anhydrous conditions.
DIBAL-HToluene/Hexane-78 °C to room temperature, followed by workupCyclopentanolCan selectively reduce esters to aldehydes at low temperatures.
NaBH₄/Lewis AcidTHF/EthanolRoom temperatureCyclopentanolLess reactive than LiAlH₄, often requires activation (e.g., with I₂).

Structural and Conformational Analysis of Cyclopentyl Acetate

Conformational Preferences and Isomerism

Molecules are not rigid structures; they can adopt different spatial arrangements, known as conformers, due to rotation around single bonds. Cyclopentyl acetate (B1210297) exhibits conformational isomerism arising from rotations around the acyl-oxygen bond and the arrangement of substituents on the cyclopentane (B165970) ring.

Analysis of Exocyclic C-O Bond Conformations (Staggered vs. Eclipsed)

The exocyclic C-O bond, specifically the bond between the cyclopentane ring carbon and the ester oxygen, also influences the molecule's conformation. Studies analyzing the conformations of acetate esters of cyclic alcohols, including those with cyclopentane rings, suggest an intrinsic preference for staggered conformations of this exocyclic C-O bond. In a staggered conformation, the bonds on adjacent atoms are offset from each other, minimizing torsional strain. However, the stability difference between staggered and eclipsed (where bonds on adjacent atoms are aligned) conformations can be minor. It has been observed that when the acetate group is flanked by two equatorial substituents on the cyclopentane ring, the preferred conformation of the exocyclic C-O bond tends to be closer to eclipsed nih.govlau.edu.lb. This preference is driven by the specific steric and electronic environment created by the substituents on the ring.

Molecular Geometry Optimization

Molecular geometry optimization is a computational technique used to find the lowest energy arrangement of atoms in a molecule. This process typically employs quantum chemical methods, such as Density Functional Theory (DFT), using various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**, def2-TZVP) researchgate.nettandfonline.comrsc.orgfaccts.de. The goal is to determine precise bond lengths, bond angles, and dihedral angles that correspond to a stable minimum on the molecule's potential energy surface.

During optimization, the initial atomic coordinates are iteratively adjusted to reduce the total energy of the system. This process accounts for electron-electron repulsion, nuclear-nuclear repulsion, and kinetic energy of electrons, aiming to accurately represent the molecule's equilibrium geometry faccts.delupinepublishers.com. Studies utilizing these methods on cyclopentyl acetate and related compounds help to elucidate detailed structural parameters, providing insights into the molecule's shape and the distribution of electron density, which are critical for understanding its reactivity and interactions researchgate.nettandfonline.com.

Intramolecular Interactions (e.g., C-H…O Hydrogen Bonding)

Intramolecular interactions, particularly weak hydrogen bonds such as C-H…O, can play a significant role in stabilizing specific molecular conformations. In this compound, the presence of C-H bonds on the cyclopentane ring and the oxygen atoms of the acetate group creates the potential for such interactions.

While direct experimental or computational evidence for specific intramolecular C-H…O hydrogen bonds within this compound itself is not extensively detailed in the provided search results, studies on similar organic molecules highlight their importance. C-H…O hydrogen bonds are considered weak non-covalent interactions, but they can collectively influence molecular shape and stability mdpi.comrsc.org. Computational analyses, such as those employing DFT, can identify and quantify these interactions by examining distances between hydrogen atoms and oxygen atoms, as well as through analysis of electron density distributions (e.g., using Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) theory) tandfonline.commdpi.comresearchgate.net. The strength of C-H…O interactions is generally found to be significantly less than conventional O-H…O or N-H…O hydrogen bonds, typically contributing to subtle conformational preferences rather than dictating major structural changes mdpi.com.

Data Tables

Table 1: Conformational Energy Difference for this compound Rotamers

ConformerRelative StabilityEnergy Difference (kcal/mol)Reference
s-cisMore Stable7.46 researchgate.net
s-transLess Stable- researchgate.net

Note: The energy difference is calculated relative to the s-trans conformer, indicating the s-cis conformer is lower in energy.

Table 2: Key Physical Properties of this compound

PropertyValueUnitReference
Molecular Weight128.17 g/mol ontosight.aichemicalbook.comsigmaaldrich.comlookchem.com
Boiling Point167-169°C ontosight.ai
Boiling Point197.6 (estimated)°C chemicalbook.comlookchem.com
Density0.9522g/mL chemicalbook.comlookchem.com
Refractive Index1.4530 (estimated)- chemicalbook.comlookchem.com

Spectroscopic Characterization Techniques in Cyclopentyl Acetate Research

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. For cyclopentyl acetate (B1210297), this involves analyzing the stretching and bending vibrations of its constituent bonds, primarily within the ester functional group and the cyclopentyl ring.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, with specific absorption bands corresponding to particular functional groups. The key characteristic absorptions for cyclopentyl acetate are associated with the ester group and the saturated carbocyclic ring.

The most prominent feature in the FT-IR spectrum of this compound is the intense absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1750–1735 cm⁻¹. Another key indicator of the ester functionality is the C-O stretching vibrations. Two distinct C-O stretches are expected: the C(=O)-O stretch, often found between 1300–1200 cm⁻¹, and the O-C(ring) stretch, which typically appears in the 1200–1000 cm⁻¹ region.

The cyclopentyl moiety is characterized by the stretching and bending vibrations of its C-H and C-C bonds. The sp³ C-H stretching vibrations are observed as strong absorptions in the region just below 3000 cm⁻¹, typically between 2960–2850 cm⁻¹. Additionally, the CH₂ scissoring (bending) vibrations of the ring methylene (B1212753) groups are expected to produce absorptions around 1465 cm⁻¹.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound This table is generated based on typical frequency ranges for the specified functional groups.

Frequency Range (cm⁻¹)IntensityVibrational ModeFunctional Group
2960–2850StrongC-H StretchCyclopentyl (Alkane)
1750–1735StrongC=O StretchEster
1465MediumC-H Bend (Scissoring)Cyclopentyl (CH₂)
1300–1200StrongC-O StretchEster (acyl-oxygen)
1200–1000StrongC-O StretchEster (alkyl-oxygen)

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of a molecule's electron cloud during vibration. While FT-IR is particularly sensitive to polar bonds like C=O, Raman spectroscopy is often more effective for analyzing non-polar, symmetric bonds.

For this compound, the C-H stretching vibrations of the cyclopentyl ring would also be prominent in the Raman spectrum, appearing in a similar region as in the IR spectrum (around 2960–2850 cm⁻¹). The C-C bond vibrations within the cyclopentyl ring, which are often weak in the IR spectrum, can produce more distinct signals in the Raman spectrum in the fingerprint region (below 1500 cm⁻¹). The C=O stretch of the ester is also observable in Raman spectroscopy, though it is typically less intense than in the IR spectrum. The characteristic frequencies for acetates have been noted at approximately 612, 640, and 1245 cm⁻¹.

Table 2: Predicted Raman Shifts for this compound This table is generated based on typical Raman shifts for the specified functional groups.

Raman Shift (cm⁻¹)IntensityVibrational ModeFunctional Group
2960–2850StrongC-H StretchCyclopentyl (Alkane)
~1735Weak-MediumC=O StretchEster
~1450MediumC-H BendCyclopentyl (CH₂)
~1245MediumC-O StretchEster
800–1000MediumC-C StretchCyclopentyl Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the acetate methyl group and the protons on the cyclopentyl ring. Due to the electronegativity of the adjacent oxygen atom, the methine proton on the carbon bearing the acetate group (C1) is the most deshielded of the ring protons. The protons on the carbons further from the ester group (C2/C5 and C3/C4) appear at higher fields (further upfield). The acetate methyl protons appear as a sharp singlet, as they have no adjacent protons to couple with.

Table 3: Predicted ¹H NMR Spectral Data for this compound This table presents predicted chemical shifts (δ) and multiplicities based on the general principles of ¹H NMR spectroscopy.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
-O-CH-(ring)~5.1Multiplet1H
-CH₃~2.0Singlet3H
Ring -CH₂- (C2, C5)1.8–1.5Multiplet4H
Ring -CH₂- (C3, C4)1.8–1.5Multiplet4H

The ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five chemically non-equivalent carbon atoms. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield. The carbon atom of the ring attached to the oxygen (C1) is also deshielded relative to the other ring carbons. The methyl carbon of the acetate group appears at the highest field (most upfield).

Table 4: Predicted ¹³C NMR Spectral Data for this compound This table presents predicted chemical shifts (δ) based on typical values for analogous carbon environments.

Carbon AssignmentPredicted δ (ppm)
C=O (Carbonyl)~171
-O-CH-(ring) (C1)~77
Ring -CH₂- (C2, C5)~33
Ring -CH₂- (C3, C4)~24
-CH₃~21

The five-membered cyclopentyl ring is not planar and exists in a dynamic equilibrium of puckered conformations to relieve bond angle strain. The two primary conformations are the "envelope" (E), where four carbons are coplanar and the fifth is out of the plane, and the "twist" or "half-chair" (T), where three carbons are coplanar and the other two are displaced on opposite sides of the plane. These conformers can interconvert rapidly through a low-energy process known as pseudorotation.

NMR spectroscopy is a powerful technique for studying this dynamic conformational behavior. The key parameters derived from the ¹H NMR spectrum are the vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is directly related to the dihedral (torsion) angle between the coupled protons, a relationship described by the Karplus equation. The Karplus equation mathematically correlates the ³J coupling constant to the cosine of the torsion angle (φ). By measuring the various ³JHH values for adjacent protons around the cyclopentyl ring, researchers can calculate the time-averaged torsion angles.

This analysis allows for the determination of the preferred conformation in the pseudorotational itinerary. For instance, by comparing experimentally derived torsion angles with those of ideal envelope and twist forms, the dominant conformer in the equilibrium can be identified. This approach has been successfully applied to study the pseudorotation of various five-membered ring systems, providing crucial insights into their conformational preferences and the energy barriers to interconversion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. In the context of this compound research, UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, primarily associated with the ester functional group. The carbonyl group (C=O) of the ester is the principal chromophore, the part of the molecule responsible for absorbing UV light.

The electronic transitions observed in the UV-Vis spectrum of simple saturated esters like this compound are primarily of two types: the π → π* (pi to pi star) transition and the n → π* (n to pi star) transition.

The π → π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This is a high-energy transition and, for unconjugated esters, occurs at wavelengths below 200 nm. wiley.com Consequently, this absorption is often not observed in standard UV-Vis spectrophotometers which typically operate above 200 nm.

The n → π* transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the oxygen atom of the carbonyl group, to the antibonding π* orbital. wiley.com This transition is of lower energy compared to the π → π* transition and therefore occurs at a longer wavelength. For saturated esters, this absorption is typically found in the region of 200 to 220 nm. wiley.com The n → π* transition is characteristically weak, meaning it has a low molar absorptivity (ε), because it is electronically "forbidden" by symmetry rules.

Detailed Research Findings

The UV-Vis spectrum of this compound is expected to show a weak absorption band in the far UV region, corresponding to the n → π* transition of the ester carbonyl group. The position of this absorption can be influenced by the solvent used for the analysis. In nonpolar solvents, the λmax for the n → π* transition of esters is generally observed around 207 nm. wiley.com In more polar solvents, a hypsochromic (blue) shift to shorter wavelengths would be anticipated due to the stabilization of the non-bonding orbitals of the carbonyl oxygen by the polar solvent molecules.

The intense π → π* transition is expected to have a λmax below 200 nm and would require specialized vacuum UV spectroscopy to be observed. wiley.com

Data Tables

As specific experimental data for this compound is not available in the reviewed sources, the following table provides generalized data for the electronic transitions typical of saturated esters, which serves as an approximation for this compound.

Electronic Transition Typical Wavelength Range (λmax) Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Notes
π → π< 200 nmHigh (typically > 1,000)Strong, high-energy transition.
n → π~207 nmLow (typically < 100)Weak, "forbidden" transition characteristic of the carbonyl group.

Data in this table is based on the general characteristics of saturated esters and is for illustrative purposes. wiley.com

Computational Chemistry and Theoretical Studies of Cyclopentyl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading computational method in quantum chemistry for studying the electronic structure of many-body systems. nih.gov It is founded on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for the detailed investigation of molecules like cyclopentyl acetate (B1210297).

Molecular Geometry Optimization and Vibrational Frequency Analysis

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule, which corresponds to the minimum energy structure on the potential energy surface. scm.com This process, known as geometry optimization, involves systematically adjusting the atomic coordinates to find the arrangement with the lowest possible energy. wayne.edu For cyclopentyl acetate, this would involve optimizing all bond lengths, bond angles, and dihedral angles to arrive at its most stable three-dimensional conformation.

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. chem-soc.si This calculation determines the normal modes of vibration of the molecule, each associated with a specific frequency. Real, positive vibrational frequencies correspond to true energy minima on the potential energy surface, confirming that the optimized structure is a stable conformer. The presence of imaginary frequencies would indicate a saddle point, such as a transition state. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G level)*

ParameterBond/AngleCalculated Value
Bond LengthC=O1.21 Å
C-O (ester)1.35 Å
O-C (cyclopentyl)1.46 Å
C-C (cyclopentyl, avg.)1.54 Å
Bond AngleO=C-O124°
C-O-C (ester)117°
C-C-C (cyclopentyl, avg.)104°

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar ester compounds. Actual values would be dependent on the specific level of theory and basis set used.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Modes in this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C=O)1750Carbonyl stretch
ν(C-O)1240Ester C-O stretch
δ(CH₂)1450Cyclopentyl CH₂ scissoring
ρ(CH₂)730Cyclopentyl CH₂ rocking

Note: This table presents hypothetical data to exemplify the results of a vibrational frequency analysis. The exact frequencies would be obtained from a specific DFT calculation.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)

DFT calculations provide valuable information about the electronic structure of a molecule, most notably through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding a molecule's chemical reactivity and kinetic stability. schrodinger.com A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Visualization of the HOMO and LUMO can reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the ester oxygen atoms, while the LUMO is anticipated to be centered on the carbonyl carbon and oxygen atoms.

Table 3: Representative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO1.2
HOMO-LUMO Gap 7.7

Note: These energy values are hypothetical and serve to illustrate the concept of a HOMO-LUMO gap calculation for this compound.

Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index, Nucleophilicity Index)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. sci-hub.se These descriptors are derived from the changes in the electronic energy of the system with respect to changes in the number of electrons or the external potential.

Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.comfaccts.de The Fukui function, f(r), indicates the change in electron density at a particular point in space when an electron is added to or removed from the molecule. By condensing these values to individual atoms, one can predict which atoms are most likely to act as electrophiles or nucleophiles.

The electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons, while the nucleophilicity index (N) quantifies its ability to donate electrons. These global reactivity indices are calculated from the HOMO and LUMO energies and provide a quantitative scale for comparing the reactivity of different molecules.

Table 4: Illustrative Global Reactivity Descriptors for this compound

DescriptorValueInterpretation
Electrophilicity Index (ω)1.5 eVModerate electrophilicity
Nucleophilicity Index (N)2.8 eVModerate nucleophilicity
Chemical Hardness (η)3.85 eVIndicates good stability

Note: The values in this table are for illustrative purposes to demonstrate the types of chemical reactivity descriptors that can be calculated.

Spectroscopic Property Prediction and Validation

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. nih.gov For this compound, DFT can be used to predict its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nrel.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined, providing valuable insights for the interpretation of experimental NMR spectra.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of this compound. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light at specific wavelengths.

Table 5: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)170.5
Methoxy (O-CH)75.2
Cyclopentyl (α-CH)33.8
Cyclopentyl (β-CH₂)23.5

Note: This table contains representative data to illustrate the prediction of NMR chemical shifts using DFT.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT provides a detailed quantum mechanical description of a molecule's electronic structure, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally less expensive approach to study the conformational behavior and dynamics of larger systems over longer timescales. nih.govnih.gov These methods treat molecules as a collection of atoms held together by springs (bonds) and governed by a set of classical potential energy functions known as a force field.

Conformational Energy Profiling and Potential Energy Surface Scans

For a flexible molecule like this compound, which has multiple rotatable bonds and a non-planar cyclopentyl ring, a multitude of conformations are possible. nsf.gov Molecular mechanics can be used to perform a conformational search to identify the low-energy conformers and to construct a potential energy surface (PES). visualizeorgchem.comuni-muenchen.de A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while allowing the rest of the molecule to relax. researchgate.net This provides a profile of the energy as a function of that coordinate, revealing the energy barriers between different conformations.

For this compound, a PES scan could be performed for the rotation around the C-O ester bond to understand the rotational barrier and the relative energies of the resulting conformers. Similarly, the puckering of the cyclopentyl ring can be explored to identify its most stable conformations, such as the envelope and twist forms. researchgate.net

Molecular dynamics simulations build upon the principles of molecular mechanics by solving Newton's equations of motion for the atoms in the system over time. fu-berlin.deresearchgate.net An MD simulation provides a trajectory of the molecule's movements, allowing for the exploration of its conformational landscape and the study of its dynamic behavior at a given temperature. This can reveal how the molecule flexes, vibrates, and transitions between different conformations, providing a more complete picture of its dynamic nature.

Table 6: Illustrative Conformational Energy Profile for Rotation Around the Ester C-O Bond of this compound

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
02.5Eclipsed
600.8Gauche
1202.0Eclipsed
1800.0Anti (most stable)

Note: This data is hypothetical and intended to illustrate the type of information obtained from a potential energy surface scan.

Quantum Chemical Topology Analysis (e.g., Atoms in Molecules (AIM), Reduced Density Gradient (RDG))

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes scalar fields from quantum mechanics, such as the electron density, to partition a molecule into atoms and to characterize the chemical bonding and non-covalent interactions between them. amercrystalassn.orguni-rostock.de

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of an atom as a region in space—an atomic basin—enclosed by a zero-flux surface in the gradient vector field of the electron density. wikipedia.orgchemistai.org According to QTAIM, the topology of the electron density reveals the molecular structure through its critical points, where the gradient of the density is zero. uni-rostock.de

A theoretical AIM analysis of this compound would reveal the following:

Bond Paths and Bond Critical Points (BCPs): A line of maximum electron density, known as a bond path, would link the nuclei of chemically bonded atoms (e.g., C-C, C-H, C-O, C=O). amercrystalassn.orgwiley-vch.de The presence of a BCP between two nuclei is a universal indicator of a chemical bonding interaction. wiley-vch.de

Characterization of Bonds: The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the nature of the chemical bonds. For the covalent bonds within this compound, one would expect a significant accumulation of electron density at the BCP and a negative Laplacian, indicating a shared-shell interaction typical of covalent bonds. researchgate.net The C=O bond would exhibit a higher electron density at its BCP compared to the C-O single bonds, reflecting its greater bond order.

Atomic Properties: By integrating properties over the atomic basins, QTAIM allows for the calculation of atomic charges, energies, and other properties, providing a quantitative measure of the electron distribution within the molecule. wikipedia.org

Reduced Density Gradient (RDG): The Reduced Density Gradient (RDG) is a computational tool used to identify and visualize non-covalent interactions (NCIs) in real space. jussieu.frjussieu.fr It is based on analyzing the relationship between the electron density (ρ) and its gradient (∇ρ). mdpi.com Regions of low RDG at low electron density signify non-covalent interactions. jussieu.fr

An RDG analysis of this compound would visualize intramolecular non-covalent interactions, which are crucial for understanding its conformational preferences and physical properties. The analysis typically generates 3D isosurfaces that are color-coded to distinguish different types of interactions: mdpi.comscirp.org

Steric Repulsion: Red or brown regions would signify repulsive steric clashes. These might appear between sterically hindered atoms in certain conformations, for example, between hydrogens of the cyclopentyl ring that are in close proximity.

Attractive Interactions (Hydrogen Bonds): Blue-colored surfaces represent strong, attractive interactions like hydrogen bonds. mdpi.com While this compound cannot form intramolecular hydrogen bonds in the traditional sense, this color code would highlight any significant stabilizing electrostatic interactions.

By plotting the RDG against the electron density signed by the second eigenvalue (λ₂) of the Hessian matrix, a 2D plot is generated where spikes in the low-density, low-gradient region confirm the presence of these non-covalent interactions. jussieu.frscirp.org

Thermodynamic Parameter Calculation and Reaction Energetics

Computational methods are widely used to estimate the thermodynamic properties of molecules and the energetics of chemical reactions. For this compound, theoretical calculations have been employed to determine key thermodynamic parameters and to analyze the reactions involved in its synthesis.

Thermodynamic Parameter Calculation: Group contribution methods are a common computational approach for estimating thermodynamic properties. A study on the synthesis of cyclopentanol (B49286) from cyclopentene (B43876) utilized these methods to calculate several thermodynamic parameters for this compound. researchgate.net The standard enthalpy of formation (ΔfH°) and standard entropy (S°) for gaseous this compound were estimated using the Yoneda group contribution method, while the liquid heat capacity was estimated using the Ruzicka-Domalski method. researchgate.net Critically evaluated thermodynamic data are also available from databases such as the NIST/TRC Web Thermo Tables. nist.gov

Table 1: Calculated Thermodynamic Parameters for this compound at 298.15 K

Property Value Method
Standard Enthalpy of Formation (gas) -448.28 kJ/mol Yoneda Group Contribution
Standard Entropy (gas) 402.19 J/(mol·K) Yoneda Group Contribution
Liquid Heat Capacity 205.95 J/(mol·K) Ruzicka-Domalski Group Contribution

Data sourced from Zhang et al. (2015) researchgate.net

Reaction Energetics: The synthesis of this compound is often achieved through the addition-esterification of cyclopentene with acetic acid. The energetics of this reaction, as well as the subsequent transesterification reaction of this compound with methanol, have been analyzed thermodynamically. researchgate.net Calculations show that both the formation of this compound and its subsequent reaction are exothermic. researchgate.net The changes in enthalpy (ΔH), Gibbs free energy (ΔG), and the equilibrium constant (K) were calculated over a range of temperatures to understand the reaction feasibility and to optimize reaction conditions. researchgate.net

The key reactions are:

Addition-Esterification: Cyclopentene + Acetic Acid ⇌ this compound

Transesterification: this compound + Methanol ⇌ Cyclopentanol + Methyl Acetate

The thermodynamic calculations indicated that lower temperatures favor both reactions, as evidenced by the increase in free energy changes with a rise in temperature. researchgate.net

Table 2: Calculated Reaction Energetics for Addition-Esterification at Various Temperatures

Temperature (K) ΔH (kJ/mol) ΔG (kJ/mol)
273.15 -49.62 -11.04
298.15 -48.96 -9.62
333.15 -47.98 -7.71
353.15 -47.37 -6.57
373.15 -46.75 -5.44

Data sourced from Zhang et al. (2015) researchgate.net

Table 3: Calculated Reaction Energetics for Transesterification at Various Temperatures

Temperature (K) ΔH (kJ/mol) ΔG (kJ/mol)
273.15 -5.84 -0.84
298.15 -5.19 -0.92
323.15 -4.54 -1.00
343.15 -4.01 -1.06
373.15 -3.22 -1.16

Data sourced from Zhang et al. (2015) researchgate.net

These computational findings are crucial for chemical process design, allowing for the prediction of reaction outcomes and the optimization of conditions for the synthesis and conversion of this compound. researchgate.net

Environmental Degradation and Fate of Cyclopentyl Acetate

Hydrolytic Degradation in Aqueous Environments

The primary chemical degradation pathway for cyclopentyl acetate (B1210297) in aquatic environments is hydrolysis. This reaction involves the cleavage of the ester bond, yielding cyclopentanol (B49286) and acetic acid. The rate of this process is significantly influenced by the chemical conditions of the water, particularly pH and ionic strength.

The hydrolysis of esters like cyclopentyl acetate is subject to both acid and base catalysis. Consequently, the degradation rate is at its minimum in neutral conditions (around pH 7) and increases significantly in both acidic and alkaline environments.

Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. In contrast, under alkaline conditions (high pH), the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. This base-catalyzed hydrolysis, also known as saponification, is generally a more rapid process for esters than acid-catalyzed hydrolysis because the hydroxide ion is a more potent nucleophile. copernicus.org

The ionic strength of the aqueous solution can also affect the rate of hydrolysis. By altering the activity of the chemical species involved in the reaction, changes in ionic strength can modulate the reaction kinetics. For enzymatic hydrolysis, increasing ionic strength has been shown to decrease the rate of reaction for some substrates. nih.gov For abiotic hydrolysis, the effect of ionic strength is complex and depends on the specific reaction mechanism and the nature of the ions present. copernicus.orgsemanticscholar.orgnih.gov

Interactive Data Table: General Influence of pH on Ester Hydrolysis Rate

pH RangeDominant MechanismRelative Degradation Rate
< 4Acid-CatalyzedModerate to High
4 - 6MinimalLow
7Neutral HydrolysisVery Low
8 - 10Base-CatalyzedModerate to High
> 11Base-CatalyzedVery High

Note: This table represents a generalized trend for simple esters and is not based on specific experimental data for this compound.

Environmental Factors Influencing Degradation Kinetics

The rate at which this compound degrades in the environment is not constant; it is governed by a variety of environmental factors that influence the kinetics of its chemical transformations. The most significant of these transformations, aside from photolysis, is hydrolysis. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, this results in the formation of cyclopentanol and acetic acid.

Several key environmental factors affect the rate of this process:

pH: The hydrolysis of esters is subject to catalysis by both acids (H+) and bases (OH⁻). nih.gov Therefore, the rate of degradation is highly dependent on the pH of the surrounding medium (e.g., water body, soil moisture). The rate is typically slowest in the neutral pH range (around 7) and increases significantly under acidic (pH < 5) or alkaline (pH > 9) conditions. nih.govnist.gov This is a critical consideration for predicting the persistence of this compound in different aquatic or soil environments.

Temperature: Like most chemical reactions, the rate of this compound degradation increases with temperature. Higher temperatures provide the necessary activation energy for both hydrolysis and photolysis to occur more rapidly. researchgate.net The relationship between temperature and the reaction rate constant is often described by the Arrhenius equation. Climatic and seasonal variations in temperature will, therefore, lead to significant differences in the dissipation kinetics of the compound in the environment. nih.gov

Humidity: In terrestrial environments and the atmosphere, the availability of water, measured as humidity, is a crucial factor for hydrolysis. For instance, studies on the degradation of PET have shown that ester bond cleavage is much more pronounced in conditions of saturated humidity compared to dry conditions when exposed to UV radiation, indicating a synergistic effect between photolysis and hydrolysis. nih.govresearchgate.net

Presence of Other Chemicals: The presence of other substances can influence degradation kinetics. For example, certain anions in buffered water systems can act as nucleophiles and accelerate the rate of hydrolysis. nist.gov Conversely, the presence of other organic pollutants might inhibit degradation by competing for the same degrading agents, such as hydroxyl radicals in atmospheric chemistry. nih.gov The composition of the microbial community is also a critical factor for biodegradation, which can be influenced by the concentration and mixture of chemicals present. dtu.dk

Table 2: Influence of Environmental Factors on this compound Degradation Rate

Environmental Factor Effect on Degradation Rate Predominant Mechanism Affected
pH Slowest at neutral pH; increases in acidic or alkaline conditions. Hydrolysis (Acid/Base Catalysis)
Temperature Rate increases with increasing temperature. Hydrolysis, Photolysis, Biodegradation
UV Radiation Rate increases with higher intensity and duration of exposure. Photolysis (Ester Bond Cleavage)

| Humidity/Water | Higher water availability increases the rate. | Hydrolysis |

Advanced Research Areas and Future Directions in Cyclopentyl Acetate Chemistry

Development of Novel Cyclopentyl Acetate (B1210297) Derivatives for Specialized Chemical Applications

The development of new cyclopentyl acetate derivatives is a significant area of research, with a focus on creating molecules with specific functionalities for various chemical applications. This includes the synthesis of chiral molecules and the study of how their structure affects their chemical reactivity.

The asymmetric synthesis of chiral cyclopentane (B165970) derivatives is a key area of interest due to the presence of the cyclopentane ring in many biologically active compounds. acs.org Methodologies for achieving high enantioselectivity are crucial. Chemoenzymatic methods, for instance, have been developed for the synthesis of chiral cyclopentenones, which can be precursors to this compound derivatives. acs.org This often involves the enzymatic resolution of a racemic mixture, where an enzyme selectively acylates one enantiomer, allowing for the separation of the two. acs.org

Molecular modeling and dynamics simulations play a vital role in understanding and predicting the stereoselectivity of these reactions. elsevierpure.comcihanuniversity.edu.iq For example, in the reaction of 3-methyseleno-2-methylselenomethyl-propene with sugar-derived anhydrosugars, modeling can indicate the optimal conformation of intermediates that leads to the formation of a specific cyclopentane enantiomer. elsevierpure.comcihanuniversity.edu.iq Such computational approaches help in designing synthetic routes that favor the desired stereoisomer. elsevierpure.comcihanuniversity.edu.iq

Key Strategies in Chiral Synthesis of Cyclopentyl Derivatives:

StrategyDescriptionExample
Enzymatic Resolution Use of enzymes, such as lipases, to selectively acylate one enantiomer in a racemic mixture, allowing for separation.Resolution of 4-hydroxycyclopentenone racemate using a bulky chiral auxiliary to achieve high enantioselectivity. acs.org
Substrate-Controlled Diastereoselective Reactions The existing stereochemistry of the substrate directs the stereochemical outcome of a reaction.Organocuprate conjugate addition to a chiral cyclopentenone followed by alkylation. acs.org
Asymmetric Hydrogenolysis Palladium-catalyzed asymmetric hydrogenolysis of allylic acetates can be used to synthesize axially chiral alkylidene cycloalkanes with high enantioselectivity. researchgate.netSynthesis of axially chiral alkylidene cyclohexanes and cyclobutanes with up to 99% ee. researchgate.net

Understanding the relationship between the structure of this compound analogues and their chemical reactivity is fundamental to designing new molecules with desired properties. These studies often involve synthesizing a series of related compounds and evaluating how changes in their structure affect their biological or chemical activity. coventry.ac.uknih.govrsc.orgnih.gov

For instance, in the development of selective A3 adenosine (B11128) receptor antagonists, the structure-activity relationships of 6-phenyl-1,4-dihydropyridine derivatives, which can be related to cyclopentyl structures, were explored. nih.gov It was found that bulky substituents at certain positions were not well-tolerated for receptor binding, demonstrating how minor structural changes can significantly impact biological activity. nih.govnih.gov Similarly, studies on tubulysin (B8622420) analogues, which contain an acetate group, revealed that minor changes within the tubulin binding site can profoundly alter the activity of the chemotype. nih.gov

These studies are crucial for the rational design of new this compound derivatives with enhanced potency, selectivity, or stability for various applications, from pharmaceuticals to materials science. coventry.ac.uknih.govnih.gov

Catalysis Research for Enhanced Production and Transformations

Catalysis is at the heart of modern chemical synthesis, and research into new and improved catalysts for the production and transformation of this compound is a major focus. This includes the exploration of both heterogeneous and homogeneous catalysts, as well as biocatalysts.

Both heterogeneous and homogeneous catalysts are being investigated to improve the efficiency and selectivity of reactions involving this compound. Homogeneous catalysts, which are in the same phase as the reactants, often offer high activity and selectivity. mdpi.com For example, ruthenium catalysts with bidentate phosphine (B1218219) ligands have shown excellent performance in the synthesis of N,N-dimethylformamide and methyl formate (B1220265) from carbon dioxide, showcasing the potential of such catalysts in related esterification reactions. researchgate.net

Heterogeneous catalysts, which are in a different phase from the reactants, offer the advantage of easy separation and recycling. mdpi.com Research in this area includes the development of novel materials like nano-copper ferrite (B1171679) for use in multi-component reactions. mdpi.com For the conversion of biomass-derived furfural (B47365) to cyclopentanone (B42830), a precursor for cyclopentyl derivatives, CuZnAl catalysts have been developed, demonstrating good activity and stability over multiple cycles. acs.org

Comparison of Homogeneous and Heterogeneous Catalysis:

Catalyst TypeAdvantagesDisadvantages
Homogeneous High activity and selectivity, mild reaction conditions. mdpi.comDifficult to separate from the reaction mixture, catalyst recovery can be challenging. mdpi.com
Heterogeneous Easy separation and recovery, potential for continuous processes. mdpi.comCan have lower activity and selectivity compared to homogeneous catalysts, potential for leaching of the active species. mdpi.com

Enzyme-based catalysis, or biocatalysis, is a rapidly growing field that offers significant advantages in terms of selectivity, mild reaction conditions, and environmental impact. mdpi.commdpi.com Enzymes such as lipases, esterases, and proteases are highly efficient in catalyzing a wide range of chemical transformations, including the synthesis of chiral compounds. mdpi.com

Green Chemistry and Sustainable Process Development

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to develop more sustainable and environmentally friendly processes. unife.italliedacademies.orgcuestionesdefisioterapia.com This involves a focus on reducing waste, using safer solvents, improving energy efficiency, and utilizing renewable feedstocks. alliedacademies.org

A key aspect of green chemistry is the use of greener solvents. mdpi.com Cyclopentyl methyl ether (CPME), for example, has emerged as a promising alternative to traditional ethereal solvents like THF and dioxane. researchgate.net CPME has a higher boiling point, forms peroxides at a lower rate, and is more stable under both acidic and basic conditions. researchgate.net Its ability to form an azeotrope with water also simplifies reaction workups. researchgate.netrsc.org The use of such solvents can significantly reduce the environmental impact of chemical processes. rsc.org

Furthermore, the integration of biocatalysis and the use of renewable starting materials are central to the development of sustainable processes for producing this compound and related compounds. cuestionesdefisioterapia.comresearchgate.net By designing processes that are inherently safer and more efficient, the chemical industry can move towards a more sustainable future. alliedacademies.org

Improved Atom Economy and Waste Minimization in Synthesis

The pursuit of green and sustainable chemical processes has placed significant emphasis on the principle of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. wordpress.comprimescholars.com In the context of this compound synthesis, research is geared towards maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. wordpress.com Traditional esterification methods, while effective, can sometimes generate byproducts, leading to a lower atom economy.

Advanced synthetic strategies focus on addition reactions and the use of highly efficient catalysts to improve atom economy. jk-sci.com For instance, the direct esterification of cyclopentene (B43876) with acetic acid, a common industrial method, can achieve high selectivity and conversion rates, which are crucial for minimizing waste. google.com One patented synthesis technology reports a total cyclopentene conversion of 99.25% and a total selectivity for this compound of 99.1% by using a fixed-bed reactor combined with a catalytic distillation tower. google.com Such high selectivity ensures that the vast majority of reactant atoms are incorporated into the desired this compound molecule, leading to an excellent atom economy.

Future research in this area aims to develop novel catalytic systems that can facilitate the synthesis of this compound under even milder conditions and with even higher selectivity, further pushing the boundaries of atom economy and waste reduction. jk-sci.com The goal is to design processes where the generation of waste is prevented at a molecular level. wordpress.com

Table 1: Comparison of Synthesis Methods for Ibuprofen Illustrating Atom Economy

MethodReactantsProductsAtom Economy (%)
Traditional Method (CH₃)₂CHCH₂C₆H₄C(O)CH₃ + other reagentsC₁₃H₁₈O₂ + byproducts40%
Green Method (CH₃)₂CHCH₂C₆H₅ + other reagentsC₁₃H₁₈O₂ + H₂O77%

This table illustrates the concept of atom economy by comparing two synthetic routes for a different compound, ibuprofen, as specific comparative data for this compound was not available in the search results. The principles, however, are directly applicable. wordpress.com

Solvent Selection and Alternative Reaction Media Research

Solvent selection is a critical aspect of green chemistry, as traditional volatile organic compounds (VOCs) often pose environmental and health risks. pharmaexcipients.com Research into alternative reaction media for the synthesis of this compound is an active and important area. The focus is on replacing hazardous solvents with greener alternatives that are safer, more sustainable, and ideally recyclable. scientificlabs.co.ukmdpi.com

Ionic Liquids (ILs) have emerged as promising alternative solvents and catalysts for esterification reactions. researchinschools.org They are salts with low melting points, negligible vapor pressure, and high thermal stability. pharmaexcipients.comresearchinschools.org In the context of ester synthesis, acidic ionic liquids can act as both the solvent and the catalyst, simplifying the process. researchinschools.org A key advantage is that the ester product is often immiscible with the ionic liquid, allowing for easy separation and recycling of the IL, which is crucial for both economic and environmental reasons. researchinschools.orgbeilstein-journals.org

Deep Eutectic Solvents (DESs) represent another class of green solvents being explored. researchgate.netscilit.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. researchgate.netnih.gov They share many of the beneficial properties of ionic liquids, such as low volatility and high thermal stability, but are often cheaper, less toxic, and more biodegradable. pharmaexcipients.comresearchgate.net Their application as a medium for enzymatic or chemical synthesis of esters like this compound is a key area of future research.

Other Green Solvents being investigated include bio-based solvents like cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran, and ethyl lactate. scientificlabs.co.ukmdpi.com CPME, in particular, is considered a safer substitute for other ether solvents and is produced through a 100% atom-economic catalytic reaction. scientificlabs.co.uk The use of such solvents in the synthesis of this compound could significantly reduce the environmental footprint of the process.

Table 2: Examples of Green Solvents and Their Potential Applications

Solvent TypeExample(s)Key FeaturesPotential Application in this compound Synthesis
Ionic Liquids (ILs) 1-Butyl-3-methylimidazolium ([BMIM]) based saltsLow volatility, high thermal stability, tunable properties, potential catalytic activity. researchinschools.orgdigitallibrary.co.inAs a recyclable solvent and catalyst for esterification. researchinschools.org
Deep Eutectic Solvents (DESs) Choline (B1196258) chloride:Urea, Choline chloride:GlycerolLow cost, biodegradable, low toxicity, simple preparation. nih.govmdpi.comAs a green reaction medium for enzymatic or chemical synthesis. mdpi.com
Bio-based Ethers Cyclopentyl methyl ether (CPME), 2-MethyltetrahydrofuranDerived from renewable resources, safer profiles than traditional ethers. scientificlabs.co.ukmdpi.comReplacement for conventional ether solvents in synthesis and work-up. mdpi.com
Bio-based Esters Ethyl lactateBiodegradable, derived from fermentation of sugars. scientificlabs.co.ukA greener alternative to conventional ester solvents like ethyl acetate. scientificlabs.co.uk

Advanced Quantitative Analytical Methodologies for Complex Matrices

The accurate quantification of this compound in complex matrices, such as in food and beverage products, environmental samples, or during industrial process monitoring, requires sophisticated analytical techniques. lookchem.com Advanced quantitative methods are essential for handling the complexities of real-world samples, which may contain numerous interfering compounds. fiveable.me

Future research in this area focuses on developing and validating highly sensitive and selective analytical methods. This includes the use of advanced chromatographic techniques, such as multidimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS), which can provide superior separation of target analytes from a complex background.

Multivariate analysis and chemometrics are also key components of advanced quantitative methodologies. fiveable.me These statistical techniques can be used to analyze complex data sets from instruments like mass spectrometers or spectrophotometers to extract quantitative information about this compound, even in the presence of overlapping signals from other components. youtube.com

Furthermore, the development of novel sample preparation techniques is crucial for improving the accuracy and precision of quantitative analysis. Methods such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) can pre-concentrate this compound from a sample matrix, thereby increasing the sensitivity of the subsequent analysis. The goal is to develop robust and reliable methods that can be applied to a wide range of complex samples with minimal matrix effects.

Computational Design and Predictive Modeling in Materials Science and Organic Chemistry

Computational Screening for Novel Catalysts and Solvents

Computational chemistry has become an indispensable tool in the rational design of new chemical processes. mendeley.com For the synthesis of this compound, computational screening can accelerate the discovery of novel catalysts and solvents with improved performance and environmental profiles.

Using techniques like Density Functional Theory (DFT) , researchers can model the electronic structure of potential catalysts and predict their activity for the esterification reaction. mendeley.com This allows for the in-silico screening of a large number of candidate catalysts, identifying the most promising ones for experimental validation. This approach can significantly reduce the time and resources required for catalyst development compared to traditional trial-and-error methods.

Similarly, computational methods can be used to screen for optimal green solvents. By calculating key solvent properties, such as polarity, viscosity, and their interaction with reactants and catalysts, it is possible to identify solvents that would be most effective for the synthesis of this compound. nih.gov This computational pre-screening can guide experimental work towards the most promising and environmentally benign solvent systems.

Theoretical Prediction of Reaction Outcomes and Selectivity

Predictive modeling, often employing machine learning algorithms, is revolutionizing the field of organic chemistry by enabling the theoretical prediction of reaction outcomes. berkeley.edunih.gov For the synthesis of this compound, these models can be trained on large datasets of known reactions to predict the yield and selectivity of a given reaction under specific conditions (e.g., catalyst, solvent, temperature). cas.org

These predictive models can help chemists to:

Optimize reaction conditions: By simulating the reaction under various conditions, the model can identify the optimal parameters to maximize the yield of this compound and minimize the formation of byproducts.

Explore new reaction pathways: Predictive models can suggest novel combinations of reactants, catalysts, and solvents that might lead to more efficient syntheses of this compound.

Understand reaction mechanisms: By analyzing the patterns in the data, these models can provide insights into the underlying mechanisms of the reaction, which can further guide the design of improved synthetic methods.

The development of accurate and reliable predictive models for esterification reactions will be a key area of future research, promising to accelerate the discovery and optimization of sustainable synthetic routes to this compound and other valuable chemicals. cas.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.